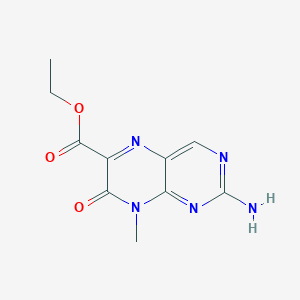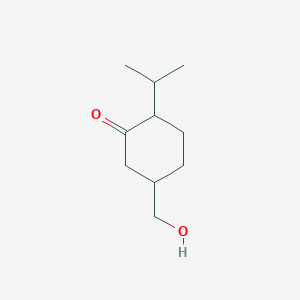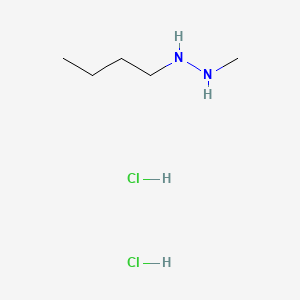
1-Butyl-2-methylhydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2-methylhydrazine dihydrochloride is a chemical compound with the molecular formula C5H16Cl2N2. It is a derivative of hydrazine, characterized by the presence of butyl and methyl groups attached to the hydrazine backbone. This compound is often used in various chemical and biological research applications due to its unique properties and reactivity .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-methylhydrazine dihydrochloride typically involves the reaction of butylhydrazine with methylating agents under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to form the dihydrochloride salt. The process involves careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions: 1-Butyl-2-methylhydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve alkyl halides or acyl chlorides under basic conditions.
Major Products Formed: The major products formed from these reactions include hydrazones, azines, primary amines, and various substituted hydrazine derivatives .
科学的研究の応用
1-Butyl-2-methylhydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
作用機序
The mechanism of action of 1-Butyl-2-methylhydrazine dihydrochloride involves its reactivity with various biological and chemical targets. The compound can act as a nucleophile, participating in electrophilic substitution reactions. It can also form reactive intermediates, such as free radicals, which can interact with biomolecules like DNA and proteins. These interactions can lead to modifications in molecular structure and function, making the compound useful in studying biochemical pathways and mechanisms .
類似化合物との比較
- 1,2-Dimethylhydrazine dihydrochloride
- 1-Butylhydrazine
- 2-Methylhydrazine
Comparison: 1-Butyl-2-methylhydrazine dihydrochloride is unique due to the presence of both butyl and methyl groups, which confer distinct reactivity and properties compared to similar compounds. For example, 1,2-Dimethylhydrazine dihydrochloride lacks the butyl group, resulting in different chemical behavior and applications. Similarly, 1-Butylhydrazine and 2-Methylhydrazine have only one substituent group, limiting their versatility compared to this compound .
特性
CAS番号 |
73454-79-2 |
|---|---|
分子式 |
C5H16Cl2N2 |
分子量 |
175.10 g/mol |
IUPAC名 |
1-butyl-2-methylhydrazine;dihydrochloride |
InChI |
InChI=1S/C5H14N2.2ClH/c1-3-4-5-7-6-2;;/h6-7H,3-5H2,1-2H3;2*1H |
InChIキー |
JAPZCEXHDHLZSW-UHFFFAOYSA-N |
正規SMILES |
CCCCNNC.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Methyl-5,6-dihydro-1H-pyrrolo[2,3-B]pyridine-3-carbaldehyde](/img/structure/B13794384.png)
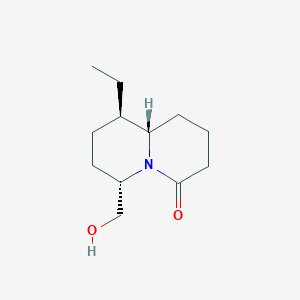
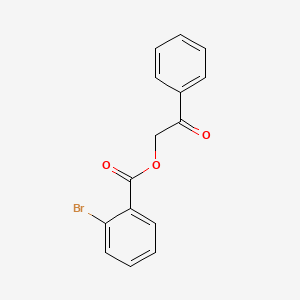

![Acetonitrile,[(4,5-dimethyl-4H-1,2,4-triazol-3-YL)thio]-](/img/structure/B13794403.png)
![Ethanone, 1-[3-(aminomethyl)-4-hydroxyphenyl]-(9CI)](/img/structure/B13794411.png)
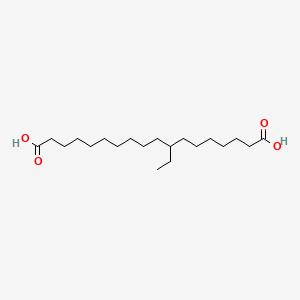
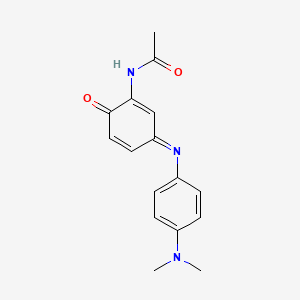
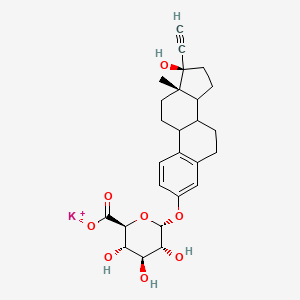

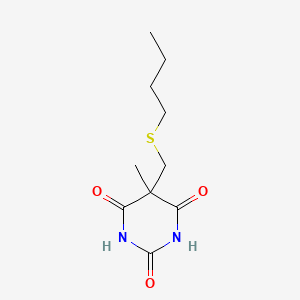
![2,3,3-Trimethylhexahydroimidazo[1,5-A]pyrazin-1(5H)-one](/img/structure/B13794470.png)
